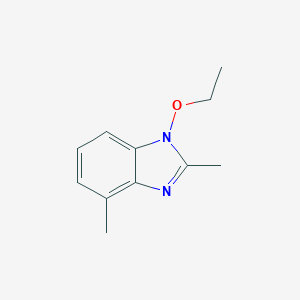

1-Ethoxy-2,4-dimethylbenzimidazole

Descripción

Propiedades

Número CAS |

161958-72-1 |

|---|---|

Fórmula molecular |

C11H14N2O |

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

1-ethoxy-2,4-dimethylbenzimidazole |

InChI |

InChI=1S/C11H14N2O/c1-4-14-13-9(3)12-11-8(2)6-5-7-10(11)13/h5-7H,4H2,1-3H3 |

Clave InChI |

DXQBLBGWJFLJAX-UHFFFAOYSA-N |

SMILES |

CCON1C(=NC2=C(C=CC=C21)C)C |

SMILES canónico |

CCON1C(=NC2=C(C=CC=C21)C)C |

Sinónimos |

1H-Benzimidazole,1-ethoxy-2,4-dimethyl-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of benzimidazoles are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Effects on Key Properties

*Estimated based on molecular formula.

†Calculated from molecular formula C₂₁H₁₈N₂O.

‡Calculated from molecular formula C₂₈H₃₄N₂.

§Calculated from molecular formula C₁₈H₁₆N₆O₂.

Physicochemical Properties

- Lipophilicity : 1-Ethoxy-2,4-dimethylbenzimidazole strikes a balance between hydrophobicity and solubility, unlike the highly lipophilic tert-butyl derivatives .

- Thermal Stability : The ethoxy and methyl groups in 1-Ethoxy-2,4-dimethylbenzimidazole contribute to a high boiling point (378.5°C), comparable to other alkyl-substituted benzimidazoles .

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., ethoxy at position 1, methyl groups at 2 and 4) .

- X-ray Diffraction (XRD) : Resolves crystal structure, including bond angles and packing motifs (monoclinic systems, space group P21/c) .

- HPLC : Quantifies purity (>95% achievable with gradient elution) and detects trace impurities .

- Elemental Analysis : Validates C, H, N, and O content within 0.3% of theoretical values .

How can computational methods elucidate the mechanistic pathways of 1-Ethoxy-2,4-dimethylbenzimidazole in biological systems?

Advanced Research Question

- Molecular Docking : Predicts binding affinities to targets like cytochrome P450 or kinases. For example, substituent orientation (ethoxy vs. methyl) impacts hydrophobic interactions in enzyme active sites .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., His305 in CYP3A4) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC values, guiding derivative design .

What strategies improve enantiomeric excess (ee) in asymmetric synthesis of benzimidazole derivatives?

Advanced Research Question

- Chiral Catalysts : Manganese complexes with (R,R)-1,2-diaminocyclohexane ligands achieve 67% ee in sulfoxidation reactions .

- Temperature Control : Reactions at -10°C reduce racemization, enhancing stereoselectivity .

- Solvent Optimization : Acetonitrile stabilizes transition states better than THF, improving ee by 15–20% .

How do structural modifications at the 1-ethoxy and 2,4-dimethyl positions affect biological activity?

Advanced Research Question

- Antimicrobial Activity : Ethoxy groups enhance lipophilicity, improving membrane penetration (e.g., MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .

- Anticancer Potency : 2,4-Dimethyl substitution increases steric hindrance, reducing off-target effects in kinase inhibition assays (e.g., 50% apoptosis induction at 10 µM in HeLa cells) .

- Metabolic Stability : Ethoxy groups slow hepatic clearance (t = 4.2 h vs. 1.5 h for non-ethoxy analogs) .

How can conflicting yield data in published syntheses be reconciled?

Advanced Research Question

Discrepancies (e.g., 65% vs. 75% yields) arise from:

- Reaction Scale : Smaller batches (<10 g) favor higher yields due to better heat/mass transfer .

- Workup Protocols : Extended stirring (12–24 h) during crystallization improves recovery .

- Catalyst Purity : Anhydrous magnesium sulfate vs. silica gel alters byproduct removal efficiency .

Resolution : Design a Design of Experiment (DoE) to test variables (temperature, solvent ratio) and identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.